molecular formula C22H25N3O4 B12218168 (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12218168
M. Wt: 395.5 g/mol
InChI Key: XGDPKTSXTNQAQV-UYRXBGFRSA-N
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Description

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities and is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Hydroxyethyl Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-(2-hydroxyethyl)piperazine under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C22H25N3O4/c1-15-12-18(27)17(14-25-8-6-24(7-9-25)10-11-26)22-20(15)21(28)19(29-22)13-16-2-4-23-5-3-16/h2-5,12-13,26-27H,6-11,14H2,1H3/b19-13-

InChI Key

XGDPKTSXTNQAQV-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCN(CC4)CCO)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCN(CC4)CCO)O

Origin of Product

United States

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